molecular formula C8H6FN3 B8680864 2-Fluoro-6-pyrazol-1-yl-pyridine

2-Fluoro-6-pyrazol-1-yl-pyridine

Cat. No. B8680864
M. Wt: 163.15 g/mol
InChI Key: KKVWBGJQUSMYCD-UHFFFAOYSA-N
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Patent
US07531482B2

Procedure details

Sodium hydride / 60 percent oil dispersion (0.80 g, 20 mmol) was added over 5 minutes to a solution of pyrazole (1.4 g, 20 mmol) in DMF (20 mL) and THF (6 mL). After 10 minutes, 2,6-difluoropyridine (1.9 mL, 21 mmol) was added in one portion. After stirring for 20 h, the reaction was diluted with water (250 mL) and extracted with ether (5×50 mL). The organics were combined, washed with water (3×50 mL), brine (50 mL) and dried (Na2SO4). Filtration and removal of solvent left a gold oil that was purified by reverse phase liquid chromatography, affording product as a colorless oil, 2.0 g, 12.3 mmol, 61 percent yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](F)[N:10]=1>CN(C=O)C.C1COCC1.O>[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N:3]2[CH:7]=[CH:6][CH:5]=[N:4]2)[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×50 mL)
WASH
Type
WASH
Details
washed with water (3×50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent
WAIT
Type
WAIT
Details
left a gold oil that
CUSTOM
Type
CUSTOM
Details
was purified by reverse phase liquid chromatography
CUSTOM
Type
CUSTOM
Details
affording product as a colorless oil, 2.0 g, 12.3 mmol, 61 percent yield

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
FC1=NC(=CC=C1)N1N=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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